2,3-Difluorobenzylamine HCl

Overview

Description

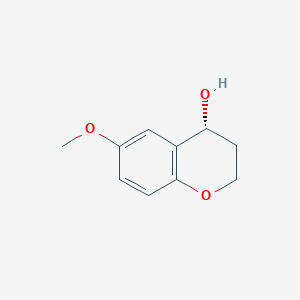

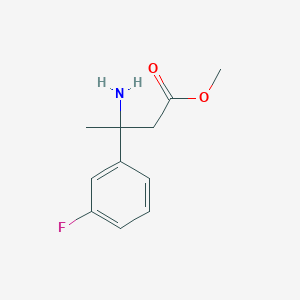

“2,3-Difluorobenzylamine HCl” is a synthetic organic compound that belongs to the family of substituted aryl amines. It has a CAS Number of 1214350-73-8 and a molecular weight of 179.6 . Its IUPAC name is (2,3-difluorophenyl)methanamine hydrochloride .

Molecular Structure Analysis

The linear formula for “2,3-Difluorobenzylamine HCl” is C7H8ClF2N . The InChI code is 1S/C7H7F2N.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H .

Physical And Chemical Properties Analysis

“2,3-Difluorobenzylamine HCl” has a boiling point of 65 °C/4 mmHg and a density of 1.223 g/mL at 25 °C . The refractive index is n20/D 1.495 .

Scientific Research Applications

Catalyst in Synthesis

2,3-Difluorobenzylamine HCl is utilized in the synthesis of organic compounds. For instance, it's involved in the synthesis of water-soluble carbene complexes, which are then used as catalysts. These catalysts are crucial for intramolecular cyclisation processes, such as the conversion of (Z)-3-methylpent-2-en-4-yn-1-ol into 2,3-dimethylfuran. The catalysts derived from 2,3-Difluorobenzylamine HCl have shown efficiency and activity in aqueous solutions and can be recycled and reused in multiple runs (Özdemir et al., 2001).

Role in Phase Transition of Hybrid Materials

Research on organic-inorganic hybrid perovskites (OIHPs) has explored the role of 2,3-Difluorobenzylamine HCl in affecting the phase transition temperatures of these materials. The compound's influence on the structural configuration of OIHPs, leading to the formation of different dimensional structures (2D or 1D), significantly impacts their phase transition properties and temperatures. This insight is crucial for the development and optimization of OIHP materials (Rao et al., 2021).

Protective Agent in Chemical Reactions

2,3-Difluorobenzylamine HCl is used as a protective agent in various chemical reactions. It has been specifically noted for its role in protecting the hydroxy group in sugars during chemical synthesis. The compound ensures selective mono-benzoylation in reactions involving diols, thereby playing a critical role in the formation of mono-esters under mild conditions. This property is particularly useful in the synthesis of complex organic molecules and pharmaceuticals (Wakita & Hara, 2010).

Applications in Corrosion Inhibition

Studies have also indicated the potential use of 2,3-Difluorobenzylamine HCl in the field of corrosion inhibition. Its derivatives have been tested for inhibiting corrosion of metals in acidic environments, showcasing high inhibition efficiency. The compounds likely act through adsorption on metal surfaces, forming protective layers and preventing further corrosion. This property is valuable in industries where metal preservation is crucial, such as in oil and gas acidification processes (Li, Wang, & Zhang, 2019).

Safety and Hazards

“2,3-Difluorobenzylamine HCl” is classified as a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

(2,3-difluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPMGEZJLKWSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-[4-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1430292.png)

![3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1430299.png)

![[2-Methyl-2-(propan-2-yl)cyclopropyl]methanol](/img/structure/B1430300.png)